Progabide acid
Descripción general
Descripción
Progabide Description
Progabide is an experimental antiepileptic drug that acts as a GABA agonist. It has been tested in various clinical trials for its efficacy in treating refractory partial epilepsy, psychiatric disorders, and its potential interactions with other antiepileptic drugs. Despite its promise, progabide has not significantly changed seizure frequency in patients with chronic partial epilepsy who have not responded to previous high-dose antiepileptic drug therapy . Additionally, while it has shown some improvement in affect and mood in psychiatric disorders, it has been found inferior to benzodiazepines and lacks evident antipsychotic action .
Synthesis Analysis
Progabide's synthesis has not been explicitly detailed in the provided papers. However, its interaction with other drugs and its metabolism, including the inhibition of microsomal epoxide hydrolase, suggest a complex synthesis pathway that may involve multiple steps and considerations for its interaction with other medications .
Molecular Structure Analysis
The molecular structure of progabide allows it to act as a GABA agonist, specifically targeting GABA receptors without significantly affecting other neurotransmitter systems such as noradrenergic, histamine, muscarinic cholinergic, or glycine receptors . Its structure also enables it to cross the blood-brain barrier, as evidenced by its effects in animal models .
Chemical Reactions Analysis
Progabide's chemical reactions within the body include its metabolism to an acid metabolite and a benzophenone derivative. These metabolites can be measured in biological fluids, which is essential for therapeutic drug monitoring and pharmacokinetic studies . Progabide's interaction with other antiepileptic drugs, such as carbamazepine, suggests that it can affect the metabolism of these drugs, potentially through the inhibition of liver enzymes .
Physical and Chemical Properties Analysis
Progabide is amphoteric with pKa values that allow it to be soluble in both acidic and basic environments . Its partition coefficient indicates its lipophilicity, which is relevant for its ability to cross the blood-brain barrier . The drug and its metabolites can be extracted from biological samples and measured using high-performance liquid chromatography, which is crucial for understanding its distribution within the body .
Relevant Case Studies
In clinical trials, progabide has been tested in patients with refractory partial epilepsy, psychiatric disorders, and in combination with other antiepileptic drugs. One study showed that progabide did not significantly reduce seizure frequency in patients with refractory partial epilepsy . In psychiatric disorders, progabide has shown some improvements in affect and mood but was not as effective as benzodiazepines and did not exhibit antipsychotic effects . Progabide's interaction with phenytoin and carbamazepine has been studied, revealing that it can increase serum phenytoin concentrations, necessitating careful dosage adjustments .
Aplicaciones Científicas De Investigación
1. Neuromuscular Applications
Progabide acid, a gamma-aminobutyric acid (GABA) receptor agonist, has shown potential in neuromuscular applications. In a study exploring various treatments for acute neuromuscular failure, progabide was found useful in one patient, highlighting its potential role in modulating GABA-mediated pathways and influencing neuropathic pain sensations (Coletti Moja et al., 2004).
2. Neuroleptic-Induced Oral Dyskinesias
Progabide has been studied for its effects on neuroleptic-induced oral dyskinesias. In a study on rats, the GABA receptor agonist was observed to reduce vacuous chewing movements (VCMs) and locomotor activity, suggesting its potential use in managing abnormal perioral movements associated with neuroleptic treatment. This implies a role for progabide in addressing impairments in GABAergic mechanisms (Mithani et al., 2005).
Propiedades
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXPPHKWFOGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045742 | |
Record name | Progabide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Progabide acid | |
CAS RN |
62665-97-8 | |
Record name | Progabide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROGABIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.